6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine
Overview
Description
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine: is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. The presence of bromine and chloromethyl substituents at specific positions on the ring system imparts unique chemical properties to the compound. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry, material science, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of bases like sodium bicarbonate or potassium carbonate in polar solvents such as methanol or ethanol under reflux conditions for several hours . Another approach utilizes microwave irradiation to facilitate the cyclization process, offering a more efficient and rapid synthesis .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often employ optimized reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, oxidized derivatives, and reduced compounds. These products can serve as intermediates for further chemical transformations .
Scientific Research Applications
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents due to its biological activity and ability to interact with various molecular targets.
Material Science: The compound is utilized in the synthesis of functional materials, including dyes for solar cells and other optical applications.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and other organic molecules.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
6-Bromoimidazo[1,2-a]pyridine: Lacks the chloromethyl group but shares the imidazo[1,2-a]pyridine core.
2-(Chloromethyl)imidazo[1,2-a]pyridine: Lacks the bromine substituent but retains the chloromethyl group and imidazo[1,2-a]pyridine core.
Uniqueness: 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and chloromethyl substituents, which confer distinct chemical reactivity and biological activity.
Biological Activity
6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Characterized by its imidazo[1,2-a]pyridine core and halogenated substituents, this compound exhibits unique properties that may contribute to its utility in various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C8H6BrClN2•HCl, with a molecular weight of approximately 281.96 g/mol. The presence of bromine at the 6-position and a chloromethyl group at the 2-position enhances its reactivity, allowing it to participate in various biochemical reactions. This structural configuration is significant for its biological activity, particularly in interactions with biomolecules.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Alkylation of Cysteine Residues : The compound selectively alkylates cysteine residues in proteins, which can alter protein function and cellular signaling pathways.
- Radical Reactions : It participates in radical reactions essential for the functionalization of imidazo[1,2-a]pyridine derivatives, contributing to its biochemical versatility.
- Modulation of Cell Signaling : The compound influences cell signaling pathways, gene expression, and cellular metabolism, demonstrating its potential as a modulator of cellular functions.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Colon Cancer : Compounds similar to this compound have shown promising activity against colon cancer cell lines HT-29 and Caco-2. These compounds initiate apoptosis through mitochondrial pathways involving cytochrome c release and caspase activation .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HT-29 | Varies | Apoptosis via caspase activation |
Caco-2 | Varies | Mitochondrial pathway |
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Its structural features suggest potential efficacy against various pathogens:
- Antiparasitic Activity : Preliminary studies indicate that it may possess antiparasitic properties due to its reactive functional groups.
- Antibacterial Activity : Similar imidazo[1,2-a]pyridine derivatives have been investigated for antibacterial effects, although specific data on this compound is limited.
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on human cancer cell lines. For example:
- A study assessed the cytotoxicity using MTT assays on A549 lung adenocarcinoma cells, revealing significant IC50 values indicative of potent activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | Varies |
Pharmacokinetic Properties
Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for derivatives of imidazo[1,2-a]pyridine. Data indicates high plasma protein binding and moderate metabolic stability:
Property | Value |
---|---|
Plasma Protein Binding (%) | >99% |
Hepatocyte Stability (% remaining at 2 hrs) | 0.19 (human) |
Properties
IUPAC Name |
6-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c9-6-1-2-8-11-7(3-10)5-12(8)4-6/h1-2,4-5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXHHHNCGSIJLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Br)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469610 | |
Record name | 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136117-72-1 | |
Record name | 6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 136117-72-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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